molecular formula C11H10ClN3 B1454464 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine CAS No. 204394-63-8

4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B1454464
CAS No.: 204394-63-8
M. Wt: 219.67 g/mol
InChI Key: BDZNLKLHMMORIZ-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . These enzymes are crucial for cell cycle regulation and transcription. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit cell proliferation by blocking cell cycle progression and inducing apoptosis . This compound affects various cell types, including cancer cells, by disrupting the normal function of CDKs. Additionally, it influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of CDK9 results in the suppression of transcriptional elongation, which is critical for the expression of genes involved in cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of CDK6 and CDK9 . The compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the arrest of the cell cycle at the G1 phase and induces apoptosis. The binding interactions involve key amino acid residues within the active site of the kinases, forming a stable complex that hinders their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in its metabolism, influencing the levels of active and inactive metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to penetrate tissues and reach target sites.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDKs effectively. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-5-3-4-6-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZNLKLHMMORIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241003
Record name 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204394-63-8
Record name 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204394-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.